N-Desmethyl Galanthamine-O-methyl-d3
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Description
“N-Desmethyl Galanthamine-O-methyl-d3” is a labeled metabolite of Galanthamine . Galanthamine is a selective acetylcholinesterase inhibitor . The molecular weight of “this compound” is 276.35 and its molecular formula is C16H16D3NO3 .
Molecular Structure Analysis
The molecular formula of “this compound” is C16H16D3NO3 . This indicates that it contains 16 carbon atoms, 16 hydrogen atoms, 3 deuterium atoms (a stable isotope of hydrogen), 1 nitrogen atom, and 3 oxygen atoms.Physical and Chemical Properties Analysis
The molecular weight of “this compound” is 276.35 . Its molecular formula is C16H16D3NO3 . Other physical and chemical properties specific to “this compound” are not provided in the available resources.Mechanism of Action
“N-Desmethyl Galanthamine-O-methyl-d3”, being a metabolite of Galanthamine, may share similar mechanisms of action. Galanthamine is known to be a selective acetylcholinesterase inhibitor . It works by blocking the breakdown of acetylcholine in the synaptic cleft, thereby increasing acetylcholine neurotransmission .
Properties
IUPAC Name |
(1S,12S,14R)-9-(trideuteriomethoxy)-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraen-14-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3/c1-19-12-3-2-10-9-17-7-6-16-5-4-11(18)8-13(16)20-15(12)14(10)16/h2-5,11,13,17-18H,6-9H2,1H3/t11-,13-,16-/m0/s1/i1D3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIXQQSTVOSFSMO-YRULUCPFSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C3=C(CNCCC34C=CC(CC4O2)O)C=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=C2C3=C(CNCC[C@]34C=C[C@@H](C[C@@H]4O2)O)C=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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